molecular formula C10H20N4O B2497257 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine CAS No. 205061-56-9

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

Cat. No.: B2497257
CAS No.: 205061-56-9
M. Wt: 212.297
InChI Key: FDARTJCIFLZHFJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is a chemical compound with the molecular formula C10H20N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine typically involves the reaction of piperazine with methylating agents and carbonylating agents under controlled conditions. One common method involves the reaction of piperazine with methyl iodide to form N-methylpiperazine, followed by the reaction with phosgene or a similar carbonylating agent to introduce the carbonyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce high-quality this compound .

Chemical Reactions Analysis

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while reduction may produce amine derivatives .

Scientific Research Applications

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine can be compared with other similar compounds, such as:

    Piperazine: The parent compound, which lacks the methyl and carbonyl groups.

    N-Methylpiperazine: A derivative with a single methyl group attached to the nitrogen atom.

    1,4-Bis(carbonyl)piperazine: A compound with carbonyl groups attached to both nitrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARTJCIFLZHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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